N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a cyclopropyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine primarily targets the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, through a series of biochemical reactions. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of phosphatidylinositol-3 kinase (PI3K), which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of PKB by phosphorylation on Ser473 and Thr308 .
Biochemical Pathways
The activated PKB signals through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This signaling promotes proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Unregulated signaling in the PI3K-PKB-mTOR pathway can lead to various cellular abnormalities .
Pharmacokinetics
The compound’s molecular weight (19126) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the PI3K-PKB-mTOR signaling pathway . By modulating this pathway, the compound can potentially affect cell proliferation, survival, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave irradiation to facilitate the formation of the thieno[2,3-d]pyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate to promote the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety protocols for handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Lacks the cyclopropyl group but shares the core structure.
Cyclopropylthieno[3,2-d]pyrimidin-4-amine: Similar structure but with a different arrangement of the thieno and pyrimidine rings.
Cyclopropylpyrimidin-4-amine: Contains the cyclopropyl group but lacks the thieno ring.
Uniqueness
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both the cyclopropyl group and the thieno[2,3-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-6(1)12-8-7-3-4-13-9(7)11-5-10-8/h3-6H,1-2H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKJPSLDUVLPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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